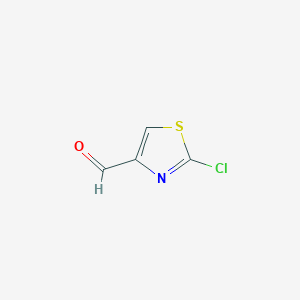

2-Chloro-4-formylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIIXKZUXXDKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650250 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-79-8 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-formylthiazole

CAS Number: 5198-79-8

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Chloro-4-formylthiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular weight of 147.58 g/mol .[1][2] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5198-79-8 | [1] |

| Molecular Formula | C₄H₂ClNOS | [1][2] |

| Molecular Weight | 147.58 g/mol | [1] |

| Appearance | Solid | [1] |

| Density | 1.541 g/cm³ | [2] |

| Boiling Point | 278.6 °C at 760 mmHg | [2] |

| Flash Point | 122.3 °C | [2] |

| MDL Number | MFCD09702023 | [1][2] |

Synthesis

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 2-Chlorothiazole

The synthesis of this compound can be conceptually illustrated by the Vilsmeier-Haack formylation of 2-chlorothiazole. The electron-rich nature of the thiazole ring facilitates this electrophilic substitution.

References

An In-depth Technical Guide to 2-Chloro-4-formylthiazole: Chemical Structure and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and common synthesis pathways for 2-Chloro-4-formylthiazole, a key intermediate in the development of various pharmaceutical compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1,3-thiazole-4-carbaldehyde | |

| CAS Number | 5198-79-8 | [1] |

| Molecular Formula | C4H2ClNOS | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| SMILES String | ClC1=NC(C([H])=O)=CS1 | [1] |

| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

Synthesis Pathways

The primary and most common method for the synthesis of this compound is through the formylation of a 2-chlorothiazole precursor. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation.[2][3][4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent.[2][3] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3][5] The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[3][5]

Overall Reaction Scheme:

Detailed Mechanism

The mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound can be broken down into two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich 2-chlorothiazole acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by the elimination of hydrogen chloride and subsequent hydrolysis during aqueous workup to yield the final product, this compound.[3]

Experimental Protocol

While a specific, peer-reviewed protocol for the direct synthesis of this compound was not found in the provided search results, a general experimental procedure based on the Vilsmeier-Haack reaction is as follows. This protocol is illustrative and would require optimization for specific laboratory conditions.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Chlorothiazole | C3H2ClNS | 119.57 |

| Phosphorus oxychloride | POCl3 | 153.33 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 |

| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF) and anhydrous dichloromethane (DCM).

-

Formation of Vilsmeier Reagent: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl3) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of 2-Chlorothiazole: A solution of 2-chlorothiazole in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically monitored by TLC until the starting material is consumed).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice.

-

Neutralization: The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: The aqueous layer is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis and Purification:

Applications in Drug Development

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous approved drugs and are considered privileged scaffolds in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Anticancer agents

The formyl group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, reductive amination to introduce amine functionalities, or oxidation to a carboxylic acid, enabling the synthesis of diverse libraries of compounds for biological screening.

Disclaimer: The experimental protocol provided is a general representation and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-formylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's melting point and solubility characteristics, supported by experimental methodologies.

Core Physical Properties

This compound, with the CAS number 5198-79-8, is a solid at room temperature. Its chemical structure consists of a thiazole ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClNOS | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| Melting Point | 104-105 °C | [2] |

| Boiling Point | 278.6 °C at 760 mmHg | [1] |

| Density | 1.541 g/cm³ | [1] |

Caption: Table of key physical properties of this compound.

Experimental Protocols

Precise determination of the physical properties of a compound is fundamental for its application in research and development. The following sections describe the general experimental protocols for measuring the melting point and assessing the solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The narrow range of 104-105 °C for this compound suggests a high degree of purity.[2] A standard method for determining the melting point is the capillary melting point technique.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

-

The temperature is raised at a slow, controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range.

Solubility Assessment

Methodology:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be selected, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to a separate test tube containing the compound.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature. The solubility is then visually assessed and categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve in the solvent.

-

Logical Workflow for Synthesis

While a specific biological signaling pathway for this compound is not yet elucidated in publicly available literature, a logical workflow for its synthesis can be conceptualized based on established thiazole synthesis methodologies. The following diagram illustrates a potential synthetic route.

Caption: A logical workflow for the synthesis of this compound.

References

Spectroscopic Data Interpretation for 2-Chloro-4-formylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-chloro-4-formylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the predicted ¹H NMR, ¹³C NMR, and IR spectral characteristics, offering a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

Predicted Spectroscopic Data

Due to the absence of directly published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the aldehyde proton and the proton on the thiazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | N/A | The deshielding effect of the carbonyl group and the thiazole ring places this proton in a highly downfield region. |

| Thiazole H-5 | 8.0 - 8.5 | Singlet (s) | N/A | The electron-withdrawing effects of the adjacent chloro and formyl groups will shift this proton downfield compared to unsubstituted thiazole. |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| C-2 (Thiazole) | 150 - 155 | The carbon bearing the chlorine atom will be deshielded. |

| C-4 (Thiazole) | 145 - 150 | The carbon attached to the formyl group will also be in a downfield region. |

| C-5 (Thiazole) | 120 - 125 | This carbon is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong | Conjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde. |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium to Weak | Often appears as a pair of bands (Fermi resonance). |

| C=N Stretch (Thiazole ring) | ~1550 | Medium | Characteristic of the thiazole ring system. |

| C-Cl Stretch | 700 - 800 | Strong | The exact position can vary. |

| Aromatic C-H Stretch | ~3100 | Weak | Aromatic C-H stretching vibrations. |

| Ring Vibrations | 1300 - 1500 | Medium to Weak | Skeletal vibrations of the thiazole ring. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a solid organic compound like this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Spectrometer Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[3] Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[4]

-

Infrared (IR) Spectroscopy Sample Preparation and Acquisition

Attenuated Total Reflectance (ATR) Method (Preferred for Solids)

-

Sample Preparation :

-

Place a small, representative sample of the solid this compound directly onto the ATR crystal.[5]

-

-

Data Acquisition :

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Thin Solid Film Method

-

Sample Preparation :

-

Data Acquisition :

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Record a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Chemical Structure of this compound.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2-Chloro-4-formylthiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and electronic characteristics of the 2-chloro-4-formylthiazole ring system. This heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science due to its diverse functionalization potential. The presence of a reactive chlorine atom at the 2-position, a versatile formyl group at the 4-position, and the inherent electronic properties of the thiazole ring make it a key intermediate for the synthesis of a wide array of novel compounds.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₂ClNOS |

| Molecular Weight | 147.58 g/mol |

| CAS Number | 5198-79-8 |

Synthesis of this compound

A plausible and widely utilized method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. Given the electronic nature of the thiazole ring, formylation is expected to occur at an electron-rich position. For 2-chlorothiazole, the C4 and C5 positions are potential sites for electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (General Procedure)

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-chlorothiazole in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, warm the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Electronic Properties

The this compound ring system possesses distinct sites of reactivity governed by the electronic influence of its constituent atoms and functional groups. The thiazole ring itself is aromatic, with the sulfur atom donating a lone pair to the π-system. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, influencing the electron density distribution around the ring.

The chlorine atom at the C2 position and the formyl group at the C4 position are both electron-withdrawing groups. This electronic pull makes the thiazole ring generally electron-deficient.

Electronic Properties Summary:

-

C2 Position: The carbon atom at the C2 position is attached to both the electronegative nitrogen and the chlorine atom, making it highly electrophilic and susceptible to nucleophilic aromatic substitution.

-

C4-Formyl Group: The aldehyde functionality at the C4 position is a versatile handle for various chemical transformations, including nucleophilic addition, condensation, oxidation, and reduction.

-

C5 Position: The C5 position is expected to be the most electron-rich carbon on the ring, making it the most likely site for electrophilic aromatic substitution, should conditions permit.

Due to the lack of specific computational studies in the searched literature, a calculated electron density map for this compound is not available. However, the qualitative description above provides a solid basis for predicting its chemical behavior.

Key Reactions of this compound

Nucleophilic Aromatic Substitution at the C2 Position

The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for the facile introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF, or dioxane) in a round-bottom flask, add the nucleophile (e.g., morpholine, 1.1 equivalents) and a base (e.g., triethylamine or potassium carbonate, 1.5 equivalents).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Reactions of the C4-Formyl Group

The aldehyde functionality at the C4 position offers a gateway to a wide range of chemical transformations.

The formyl group can readily undergo a Wittig reaction with a phosphorus ylide to form an alkene, providing a powerful method for carbon-carbon bond formation and extending the molecular framework.

-

Reaction Setup: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Addition: Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 equivalents), portion-wise to the stirred solution at room temperature.

-

Reaction: Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., a mixture of hexanes and diethyl ether) to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel.

The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Reaction Setup: Dissolve this compound in a protic solvent such as methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol, which can be purified by column chromatography if necessary.

The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reaction Setup: Dissolve this compound in a suitable solvent system (e.g., a mixture of acetone and water).

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath. The disappearance of the purple color of the permanganate indicates its consumption.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess KMnO₄ and the manganese dioxide byproduct. Acidify the mixture with a mineral acid (e.g., HCl) to a low pH.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Spectroscopic Data (Estimated)

Estimated ¹H NMR Spectral Data

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.5 | s | - |

| -CHO | 9.8 - 10.2 | s | - |

Note: The chemical shifts are referenced to TMS (0 ppm) and are expected in a solvent like CDCl₃.

Estimated ¹³C NMR Spectral Data

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 145 - 150 |

| C5 | 125 - 130 |

| -CHO | 185 - 190 |

Note: The chemical shifts are referenced to TMS (0 ppm) and are expected in a solvent like CDCl₃.

Estimated Key IR Absorption Bands

| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |

| C-H (thiazole ring) | 3100 - 3050 | Medium |

| C=O (aldehyde) | 1710 - 1685 | Strong |

| C=N (thiazole ring) | 1620 - 1580 | Medium |

| C-Cl | 800 - 600 | Strong |

Conclusion

The this compound ring system is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry. Its reactivity is characterized by the electrophilic nature of the C2 carbon, which readily undergoes nucleophilic aromatic substitution, and the versatile chemistry of the C4-formyl group, which can be transformed into a variety of other functional groups. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles and analogous transformations. Further research into the specific reaction conditions and a full characterization of this compound and its derivatives would be a valuable contribution to the field.

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-4-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2-Chloro-4-formylthiazole, a key intermediate in pharmaceutical and agrochemical research. The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a high standard of laboratory safety.

Chemical Identification and Properties

This compound is a solid, combustible organic compound. It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value |

| CAS Number | 5198-79-8 |

| Molecular Formula | C₄H₂ClNOS |

| Molecular Weight | 147.58 g/mol |

| Appearance | Solid |

| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N |

| SMILES String | ClC1=NC(C([H])=O)=CS1 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

Prevention: P264, P270, P280, P261, P272

-

Response: P301+P317, P330, P302+P352, P332+P317, P362+P364, P305+P351+P338, P337+P313

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust and vapors.[1][2][3]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][4]

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[1][3][5] | To protect eyes from splashes and dust. |

| Hand Protection | Impermeable gloves (e.g., Nitrile or Neoprene).[1][5] | To prevent skin contact and absorption. Inspect gloves for degradation before use. |

| Skin and Body Protection | Laboratory coat. For larger quantities, impermeable protective clothing may be necessary.[1][3][5] | To protect skin from spills and contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[1][5] | To prevent inhalation of harmful dust and vapors. |

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]

Storage and Stability

Correct storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The recommended storage temperature is between 2-8 °C.[1]

-

Container: Keep the container tightly closed and store it in its original packaging.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Stability: The compound is stable under normal storage conditions.[2][4] Hazardous polymerization will not occur.[4]

-

Decomposition: Thermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][4]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][2][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][3][4] |

Spill and Disposal Procedures

In the event of a spill, adhere to the following protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][3]

-

Clean-up:

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][6]

-

For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Disposal must be carried out by a licensed chemical disposal company to ensure compliance with all local, regional, and national regulations.[3][7] Do not discharge into sewer systems.[6]

Experimental Workflow and Logic Diagrams

The following diagrams, created using the DOT language, illustrate a standard workflow for handling this compound and a decision-making process for spill response.

Caption: A standard operating procedure for the safe handling of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-formylthiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-formylthiazole, a halogenated heterocyclic aldehyde, serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic protocols, physicochemical properties, and its role in medicinal chemistry. While the initial discovery and complete historical timeline remain somewhat obscure in readily available literature, its significance is evident through its utility as a building block in the synthesis of various biologically active compounds. This document aims to be a core resource for researchers working with this valuable synthetic intermediate.

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] The introduction of a chloro substituent at the 2-position and a formyl group at the 4-position of the thiazole ring creates a molecule, this compound, with two reactive sites, making it a valuable precursor for the synthesis of diverse derivatives. The electron-withdrawing nature of the chlorine atom and the aldehyde functionality enhances the reactivity of the thiazole ring, enabling a variety of chemical transformations. This guide will delve into the known synthesis, properties, and applications of this important chemical entity.

Physicochemical Properties

This compound is a solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5198-79-8 | [2] |

| Molecular Formula | C₄H₂ClNOS | [2] |

| Molecular Weight | 147.58 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | ClC1=NC(C([H])=O)=CS1 | [2] |

| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the Vilsmeier-Haack formylation of 2-chlorothiazole can be proposed.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole

Materials:

-

2-Chlorothiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole (1.0 eq.) in anhydrous dichloromethane (DCM) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

While specific drugs containing the this compound moiety as a core are not widely reported, its significance lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The thiazole scaffold is a well-established pharmacophore, and the presence of the chloro and formyl groups allows for diverse synthetic elaborations.

This compound can be utilized in the synthesis of various derivatives with potential therapeutic applications, including:

-

Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs.[5] Derivatives of this compound can be synthesized to explore new antimicrobial agents.

-

Anti-inflammatory Compounds: Thiazole derivatives have also been investigated for their anti-inflammatory properties.[5]

-

Agrochemicals: This compound serves as an intermediate in the production of fungicides and herbicides.[5]

The aldehyde functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, amines, and nitriles, or used in condensation reactions to form larger molecular scaffolds. The chlorine atom can be displaced by various nucleophiles, further expanding the synthetic possibilities.

Signaling Pathway Involvement (Hypothetical)

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, as a building block for various bioactive molecules, its derivatives could potentially interact with a wide range of biological targets. For instance, derivatives could be designed to inhibit specific enzymes or modulate receptor activity, thereby influencing cellular signaling. The development of new kinase inhibitors or receptor antagonists often involves the screening of libraries of heterocyclic compounds, and derivatives of this compound could be valuable additions to such libraries.

Illustrative Synthetic Utility of this compound

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. While its detailed historical discovery remains to be fully elucidated from primary literature, its synthetic utility is clear. The Vilsmeier-Haack reaction provides a plausible and efficient route for its preparation. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this important heterocyclic intermediate. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(hydroxymethyl)thiazole | 5198-85-6 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. growingscience.com [growingscience.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Chloro-4-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-formylthiazole is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a reactive aldehyde group and a chlorine-substituted thiazole ring, make it a valuable building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Profile

This compound, with the empirical formula C₄H₂ClNOS, is a solid at room temperature.[1] The presence of both an electrophilic aldehyde and a thiazole ring, a common scaffold in many biologically active compounds, underpins its utility in synthetic chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClNOS | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| CAS Number | 5198-79-8 | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H | [1] |

| SMILES | ClC1=NC(C([H])=O)=CS1 | [1] |

Synthesis of this compound

The introduction of a formyl group onto a thiazole ring can be achieved through various formylation reactions. A prominent and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (Generalized)

Objective: To synthesize this compound via the formylation of 2-chlorothiazole using the Vilsmeier-Haack reaction.

Materials:

-

2-Chlorothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous 1,2-dichloroethane (or another suitable inert solvent)

-

Sodium acetate

-

Ice

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool a solution of DMF in anhydrous 1,2-dichloroethane to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole in anhydrous 1,2-dichloroethane dropwise, while maintaining the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the hydrolysis is complete. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

Figure 1. Generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The presence of the chloro and formyl functional groups on this compound provides reactive handles for the construction of diverse molecular libraries for drug discovery.

While specific biological targets and signaling pathways for this compound are not extensively documented, its derivatives are of significant interest. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can serve as a precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess a wide spectrum of pharmacological activities.

The development of novel thiazole-containing compounds is an active area of research. For example, various 2,4-disubstituted thiazole derivatives have been synthesized and investigated for their potential to modulate cellular development and differentiation. Furthermore, thiazole carboxamide derivatives have been explored as potential c-Met kinase inhibitors for cancer treatment.[6] The versatility of this compound makes it a valuable starting material for the synthesis of such compounds.

Logical Relationships in Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a variety of chemical transformations.

Figure 2. Logical diagram illustrating the synthetic potential of this compound based on its functional groups.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not widely documented, synthesis via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites make it an attractive starting material for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-formylthiazole for Researchers and Drug Development Professionals

Introduction: 2-Chloro-4-formylthiazole, with the CAS number 5198-79-8, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile chlorine atom, and an electron-rich thiazole ring, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, key specifications, safety information, and detailed synthetic methodologies.

Commercial Availability and Suppliers

This compound is available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The purity and available quantities can vary between suppliers, and it is crucial to consult the latest product specifications and certificates of analysis for the most accurate information.

Table 1: Commercial Suppliers of this compound

| Supplier | Country | Contact Information | Purity | Available Quantities |

| Sigma-Aldrich | Global | --INVALID-LINK-- | - | 1g |

| BLD Pharm | China | --INVALID-LINK-- | - | - |

| AstaTech, Inc. | USA | --INVALID-LINK-- | ≥ 95% | - |

| Ambeed | USA | --INVALID-LINK-- | - | - |

| Pure Chemistry Scientific Inc. | USA | Tel: 001-857-928-2050 | 95% | 1g, 5g |

| Alchem Pharmtech, Inc. | USA | Tel: 848-565-5694 | 97+% | 1g, 10g, 100g, 1kg |

| Synthonix Inc. | USA | Tel: 001-919-875-9277 | - | - |

| Carbosynth | UK | Tel: +86 512 6260 5585 | - | - |

| A.J Chemicals | India | Tel: 91-9810153283 | - | - |

| Matrix Scientific | USA | --INVALID-LINK-- | - | - |

| CymitQuimica | Spain | --INVALID-LINK-- | 96% | 1g, 10g, 25g |

| Apollo Scientific | UK | --INVALID-LINK-- | ≥95% | 100mg |

| Amadis Chemical | China | --INVALID-LINK-- | 97% | 1g, 5g, 10g |

| Leyan Technologies | China | E-mail: --INVALID-LINK-- | ≥95.0% | - |

Physicochemical Properties and Specifications

Based on available data, the key physicochemical properties and specifications of this compound are summarized below. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound for early discovery research without extensive analytical data, and the buyer assumes responsibility for confirming its identity and purity[1].

Table 2: Physicochemical Properties and Specifications

| Property | Value | Source |

| CAS Number | 5198-79-8 | [1][2] |

| Molecular Formula | C4H2ClNOS | [1][2] |

| Molecular Weight | 147.59 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95.0% | [2] |

| Melting Point | Not available | |

| Boiling Point | 278.6 °C at 760 mmHg | |

| Density | 1.541 g/cm³ | |

| Flash Point | 122.3 °C | |

| Storage | -20°C, sealed storage, away from moisture | [2] |

| SMILES String | O=Cc1csc(Cl)n1 | |

| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N |

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H317 | May cause an allergic skin reaction. |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached in a two-step sequence, starting from the commercially available 2-aminothiazole. The first step involves the conversion of 2-aminothiazole to 2-chlorothiazole, followed by formylation at the C4-position.

Step 1: Synthesis of 2-Chlorothiazole from 2-Aminothiazole (via Sandmeyer-type reaction)

This protocol is based on established procedures for the diazotization of amino-heterocycles followed by a Sandmeyer-type reaction to introduce a chlorine atom.

Materials:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

1. Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiazole in a solution of concentrated hydrochloric acid and water. b. Cool the mixture to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension, maintaining the temperature below 5°C. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

2. Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C. b. Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Workup and Purification: a. Extract the reaction mixture with diethyl ether or ethyl acetate. b. Wash the combined organic layers with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Remove the solvent under reduced pressure to obtain the crude 2-chlorothiazole. e. The crude product can be further purified by vacuum distillation or column chromatography.

Step 2: Formylation of 2-Chlorothiazole to this compound (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This proposed protocol is based on the general principles of this reaction.

Materials:

-

2-Chlorothiazole (from Step 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE) or other suitable inert solvent

-

Sodium acetate

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

1. Vilsmeier Reagent Formation: a. In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add N,N-dimethylformamide (DMF). b. Cool the flask in an ice bath to 0°C. c. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 10°C. d. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).

2. Formylation Reaction: a. To the freshly prepared Vilsmeier reagent, add 1,2-dichloroethane. b. Cool the mixture to -78°C (using a dry ice/acetone bath). c. Add a solution of 2-chlorothiazole in 1,2-dichloroethane dropwise over 10 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

3. Workup and Purification: a. Add a solution of sodium acetate in water to the reaction mixture and continue stirring for 1 hour at room temperature. b. Extract the reaction mixture with diethyl ether. c. Wash the combined organic phases with saturated aqueous sodium bicarbonate solution and then with water. d. Dry the organic layer over anhydrous magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude this compound. f. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Applications in Drug Development

Thiazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous marketed drugs and clinical candidates. This compound serves as a key building block in the synthesis of more complex molecules for drug discovery. The aldehyde group provides a handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. The chlorine atom can be displaced by nucleophiles, allowing for the introduction of diverse functionalities.

The versatility of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols are provided as a guide and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of Novel Compounds Using 2-Chloro-4-formylthiazole as a Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel compounds utilizing 2-Chloro-4-formylthiazole as a versatile starting material. The inherent reactivity of both the aldehyde and the chloro functionalities allows for diverse synthetic transformations, making it an attractive scaffold for the generation of compound libraries in drug discovery and materials science.

Overview of Synthetic Strategies

This compound possesses two key reactive sites: the formyl (aldehyde) group at the C4 position and the chloro group at the C2 position. This allows for a modular approach to synthesis, where each functional group can be independently modified to generate a diverse range of derivatives.

Reactions involving the formyl group include:

-

Condensation Reactions: Such as the Knoevenagel condensation to form α,β-unsaturated systems.

-

Olefinations: Including the Wittig reaction to introduce carbon-carbon double bonds.

-

Reductive Amination: To synthesize various secondary and tertiary amines.

-

Hydrazone Formation: Creating scaffolds for further heterocycle synthesis.

-

Reduction: To form the corresponding alcohol.

Reactions involving the chloro group include:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, thiols, and alkoxides.

The following diagram illustrates the potential synthetic pathways originating from this compound.

Caption: Synthetic pathways from this compound.

Experimental Protocols and Data

This section details the experimental procedures for the synthesis of representative compounds. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of 2-((2-Chlorothiazol-4-yl)methylene)malononitrile (Knoevenagel Condensation Product)

This protocol describes the formation of a C-C bond at the formyl position via a Knoevenagel condensation with malononitrile.

Protocol ID: PROTOCOL-KC-001

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, 1.47 g, 10 mmol), malononitrile (1.0 eq, 0.66 g, 10 mmol), and 20 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, 0.1 mL).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired product as a solid.

| Parameter | Value |

| Yield | 85-95% |

| Appearance | Pale yellow solid |

| Melting Point | 155-158 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 7.80 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.2, 148.5, 142.1, 125.8, 114.0, 112.8, 85.0 |

| MS (ESI) | m/z 196.0 [M+H]⁺ |

Synthesis of 2-Chloro-4-(vinylic)thiazole Derivatives (Wittig Reaction)

This protocol outlines the synthesis of an alkene via the Wittig reaction, using benzyltriphenylphosphonium chloride as an example.

Protocol ID: PROTOCOL-WR-002

-

Ylide Preparation: In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq, 4.28 g, 11 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq, 1.47 g, 10 mmol) in 10 mL of anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alkene.

| Parameter | Value |

| Yield | 60-75% (as a mixture of E/Z isomers) |

| Appearance | Yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 6H), 7.10 (d, 1H), 6.80 (d, 1H) |

| MS (ESI) | m/z 222.0 [M+H]⁺ |

Synthesis of (2-Chlorothiazol-4-yl)methanol (Aldehyde Reduction)

This protocol details the reduction of the formyl group to a primary alcohol using sodium borohydride.[1][2][3]

Protocol ID: PROTOCOL-AR-003

-

Reaction Setup: Dissolve this compound (1.0 eq, 1.47 g, 10 mmol) in 25 mL of methanol in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq, 0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6. Remove the methanol under reduced pressure. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

| Parameter | Value |

| Yield | 90-98% |

| Appearance | White solid |

| Melting Point | 78-81 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0, 152.5, 115.0, 60.5 |

| MS (ESI) | m/z 149.9 [M+H]⁺ |

Synthesis of N-((2-Chlorothiazol-4-yl)methyl)aniline (Reductive Amination)

This protocol describes the synthesis of a secondary amine via reductive amination with aniline.[4][5][6]

Protocol ID: PROTOCOL-RA-004

-

Imine Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 1.47 g, 10 mmol) and aniline (1.05 eq, 0.98 g, 10.5 mmol) in 30 mL of dichloroethane. Add acetic acid (2 drops). Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) in one portion.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC.

-

Work-up and Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

| Parameter | Value |

| Yield | 70-85% |

| Appearance | Off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.15 (m, 2H), 7.05 (s, 1H), 6.80-6.70 (m, 3H), 4.45 (s, 2H), 4.10 (br s, 1H) |

| MS (ESI) | m/z 225.0 [M+H]⁺ |

Synthesis of 2-Amino-4-formylthiazole Derivatives (Nucleophilic Aromatic Substitution)

This protocol provides a general method for the substitution of the C2-chloro atom with an amine nucleophile, for example, morpholine.[7]

Protocol ID: PROTOCOL-SNAR-005

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq, 1.47 g, 10 mmol), morpholine (1.2 eq, 1.05 g, 12 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) in 15 mL of dimethylformamide (DMF).

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water (3 x 30 mL) and brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

| Parameter | Value |

| Yield | 65-80% |

| Appearance | Yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.80 (s, 1H), 7.60 (s, 1H), 3.80 (t, 4H), 3.60 (t, 4H) |

| MS (ESI) | m/z 199.1 [M+H]⁺ |

Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and purification of novel compounds from this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Application of 2-Chloro-4-formylthiazole in Medicinal Chemistry and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-formylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique trifunctional nature, featuring a reactive chlorine atom at the 2-position, an electrophilic formyl group at the 4-position, and the inherent reactivity of the thiazole ring, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules. The thiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to engage in a wide range of biological interactions. This document provides detailed application notes, experimental protocols, and biological data for derivatives of this compound, focusing on its application in the development of kinase inhibitors and antimicrobial agents.

Key Applications

The strategic modification of this compound at its reactive sites allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. Two primary areas of application are highlighted below:

-

Kinase Inhibitors: The 2-aminothiazole core, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring serves as a scaffold to orient key substituents that interact with the ATP-binding site of kinases, leading to potent and selective inhibition.

-

Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The functional groups on this compound can be elaborated to introduce pharmacophoric features essential for antimicrobial efficacy, leading to the development of new agents to combat infectious diseases.

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the quantitative biological data for various thiazole derivatives, showcasing the potential of this scaffold in drug discovery.

Table 1: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| 2-Aminothiazole Derivatives | CDK2 | 1 - 10 | N/A |

| Dasatinib Analogs | Pan-Src | < 1 - 10 | Dasatinib |

| Imidazo[2,1-b]thiazole Derivatives | B-RAF | 475 | Sorafenib (IC50 = 2510 nM) |

| Thiazole-5-carboxylic Acid Derivatives | Casein Kinase II (CK2) | 400 | N/A |

| Thiazole Carboxamide Derivatives | GSK-3β | 0.29 | N/A |

| Bis-dithiazole Derivatives | PI3K | 131 - 719 | N/A |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound |

| 2,5-Dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | N/A |

| 2-Phenylacetamido-thiazole derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | N/A |

| Thiazole derivatives with thiophene | P. aeruginosa | 15.625 - 31.25 | Amoxicillin (>500 µg/mL) |

| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | S. aureus, E. coli | 4.1 - >25 | Novobiocin (3.9 µg/mL), Ampicillin (3.9 µg/mL) |

| 2-(7-Aminoethoxyflavonyl)-thiazoles | Methicillin-resistant S. aureus (MRSA) | 31.2 - 500 | N/A |

| 4-(1,3,4-Thiadiazol-2-yl)pyrroles | K. pneumoniae | 31.25 | N/A |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-formylthiazole from this compound

This protocol describes a key transformation of this compound into the versatile 2-amino-4-formylthiazole intermediate. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom with an amino group. A related synthesis of 2-amino-4-chloro-5-formylthiazole has been reported, providing a basis for this procedure.

Materials and Reagents:

-

This compound

-

Ammonia solution (e.g., 28% in water) or Ammonium hydroxide

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

-

Add an excess of concentrated ammonia solution (e.g., 5-10 eq) to the reaction mixture.

-

Heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the crude product under vacuum.

-

The crude 2-amino-4-formylthiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Thiazole-based Schiff Base with Potential Antimicrobial Activity

This protocol outlines the synthesis of a Schiff base from 2-amino-4-formylthiazole and an aromatic amine, a common strategy to generate compounds with antimicrobial properties.